molecular formula C9H10O3 B1664171 4-Ethoxybenzoic acid CAS No. 619-86-3

4-Ethoxybenzoic acid

Cat. No.: B1664171
CAS No.: 619-86-3
M. Wt: 166.17 g/mol
InChI Key: SHSGDXCJYVZFTP-UHFFFAOYSA-N
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Description

4-Ethoxybenzoic acid, also known as para-ethoxybenzoic acid, is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by an ethoxy group (C2H5O). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-Ethoxybenzoic acid has a wide range of applications in scientific research:

Safety and Hazards

4-Ethoxybenzoic acid may cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . In case of contact, rinse cautiously with water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybenzoic acid can be synthesized through several methods. One common method involves the ethylation of para-hydroxybenzoic acid. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound can be produced through the esterification of para-hydroxybenzoic acid followed by hydrolysis. The esterification is carried out using ethanol and a strong acid catalyst such as sulfuric acid. The resulting ethyl para-hydroxybenzoate is then hydrolyzed under acidic or basic conditions to yield this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-ethoxybenzaldehyde or this compound derivatives.

    Reduction: Reduction reactions can convert it to 4-ethoxybenzyl alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of suitable electrophiles can facilitate substitution reactions.

Major Products:

    Oxidation: 4-Ethoxybenzaldehyde, this compound derivatives.

    Reduction: 4-Ethoxybenzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

Comparison with Similar Compounds

4-Ethoxybenzoic acid can be compared with other similar compounds such as:

    4-Methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Bromobenzoic acid: Contains a bromine atom at the para position instead of an ethoxy group.

    4-Chlorobenzoic acid: Contains a chlorine atom at the para position instead of an ethoxy group.

Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical properties, such as increased hydrophobicity and different reactivity compared to its methoxy, bromo, and chloro analogs. This makes it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSGDXCJYVZFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060709
Record name Benzoic acid, 4-ethoxy-
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

619-86-3
Record name 4-Ethoxybenzoic acid
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Record name 4-Ethoxybenzoic acid
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Record name 4-ETHOXYBENZOIC ACID
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Record name Benzoic acid, 4-ethoxy-
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Record name Benzoic acid, 4-ethoxy-
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Record name 4-ethoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the exact mechanism of action is not fully elucidated in the provided research, [] 4-ethoxybenzoic acid has been shown to inhibit biofilm formation in Staphylococcus aureus. [] This effect appears to be related to its ability to interfere with bacterial adherence and aggregation processes, ultimately hindering the establishment of the biofilm structure. [] Additionally, research suggests that this compound may potentiate the activity of vancomycin against established biofilms, possibly by disrupting the biofilm matrix and increasing antibiotic penetration. []

ANone:* Molecular Formula: C9H10O3* Molecular Weight: 166.17 g/mol* Spectroscopic Data: Characterization often involves NMR (Nuclear Magnetic Resonance) and IR (Infrared) Spectroscopy. While not explicitly provided in the abstracts, key features would include: * NMR: Aromatic signals for the benzene ring protons, a quartet and triplet for the ethoxy group (-CH2CH3), and a broad signal for the carboxylic acid (-COOH) proton. * IR: A strong, broad peak around 1700 cm-1 indicating the carboxylic acid carbonyl group (C=O), and peaks around 2800-3000 cm-1 representing C-H stretches.

A: this compound has been successfully used to modify the surface of multiwalled carbon nanotubes (MWCNTs). [, ] This modification enhances the dispersion of MWCNTs in polymer matrices like polyethylene (PE) and high-density polyethylene (HDPE), improving their compatibility and potentially leading to composites with enhanced properties. [, ] The stability of this compound under the processing conditions used for these composites suggests its suitability for such applications.

ANone: The provided abstracts do not focus on the catalytic properties of this compound. Research primarily highlights its role as a functional group for material modification rather than a catalyst itself.

ANone: While not explicitly mentioned in the provided abstracts, computational chemistry techniques could be employed to investigate various aspects of this compound, such as:* Molecular modeling: To understand its three-dimensional structure and potential interactions with biological targets (e.g., bacterial proteins involved in biofilm formation).* QSAR (Quantitative Structure-Activity Relationship) studies: To explore the relationship between structural modifications of this compound and its biological activity, potentially leading to the design of more potent derivatives.

ANone: The available abstracts primarily focus on the synthesis, characterization, and preliminary applications of this compound, with a specific emphasis on its interaction with nanomaterials and potential as an anti-biofilm agent. The information provided does not extend to comprehensive pharmacological, toxicological, or environmental impact assessments. Further research is necessary to address these aspects.

A: The research highlights the potential for cross-disciplinary applications of this compound, particularly at the interface of chemistry, materials science, and biology. Its use in modifying carbon nanotubes for composite materials [, ] showcases its relevance in material science, while its anti-biofilm activity [] points towards potential applications in biomedical fields. Further exploration of these avenues could lead to synergistic advancements in these disciplines.

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